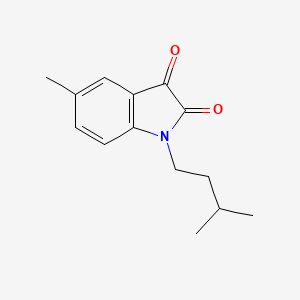
1-Isopentyl-5-methylindoline-2,3-dione
Descripción general
Descripción
1-Isopentyl-5-methylindoline-2,3-dione is a chemical compound . It is used as a reactant for the stereoselective preparation of spirobicyclic and bis-spirotricyclic pyrazolidinones .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . Another method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Molecular Structure Analysis
The molecular weight of 1-Isopentyl-5-methylindoline-2,3-dione is 231.29 . The overall transformation involved in its synthesis includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been synthesized using various pathways . The reaction of benzyne with N-substituted imidazoles has been reported to afford arylamines containing anthracene .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
“1-Isopentyl-5-methylindoline-2,3-dione” and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of these derivatives can unlock their potential as therapeutic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for controlling unwanted vegetation .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 of these compounds contribute to their color properties, making them useful in the production of colorants and dyes .
Polymer Additives
“1-Isopentyl-5-methylindoline-2,3-dione” and its derivatives can be used as additives in polymer synthesis . They can enhance the properties of polymers, making them more suitable for various applications .
Organic Synthesis
These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can participate in various chemical reactions, leading to the formation of complex organic compounds .
Photochromic Materials
“1-Isopentyl-5-methylindoline-2,3-dione” and its derivatives have applications in the development of photochromic materials . These materials change color in response to light, making them useful in various industries .
Mecanismo De Acción
Target of Action
1-Isopentyl-5-methylindoline-2,3-dione, as an indole derivative, is known to interact with multiple receptors . The primary targets of this compound are likely to be similar to those of other indole derivatives, which include a variety of receptors involved in numerous biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, resulting in various changes . For instance, some indole derivatives have been found to inhibit the aggregation of β-amyloid protein, suggesting potential applications in the treatment of Alzheimer’s disease .
Biochemical Pathways
The biochemical pathways affected by 1-Isopentyl-5-methylindoline-2,3-dione are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These compounds can affect various pathways, leading to downstream effects that contribute to their biological activities .
Pharmacokinetics
It’s worth noting that indole derivatives are generally insoluble in water , which could impact their absorption and distribution.
Result of Action
The molecular and cellular effects of 1-Isopentyl-5-methylindoline-2,3-dione’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of β-amyloid protein aggregation, it could potentially slow the progression of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Isopentyl-5-methylindoline-2,3-dione. For instance, the compound’s insolubility in water could affect its distribution in the body and its ability to reach its targets. Additionally, factors such as pH and temperature could impact the compound’s stability and activity.
Propiedades
IUPAC Name |
5-methyl-1-(3-methylbutyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)6-7-15-12-5-4-10(3)8-11(12)13(16)14(15)17/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHTFMJRFJFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-5-methylindoline-2,3-dione | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

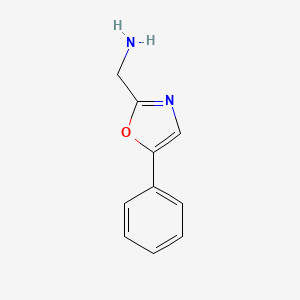
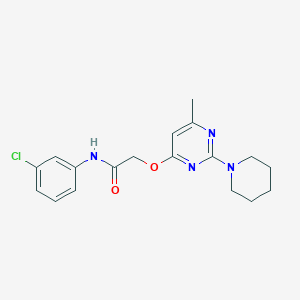
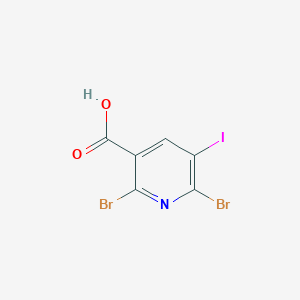
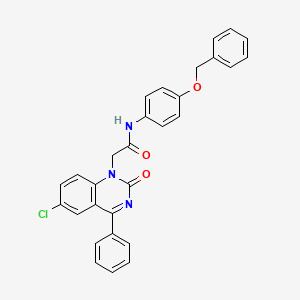


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2909682.png)

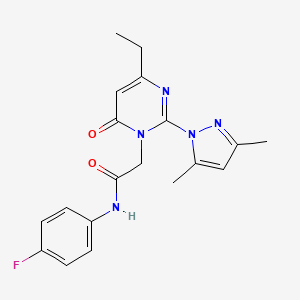
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
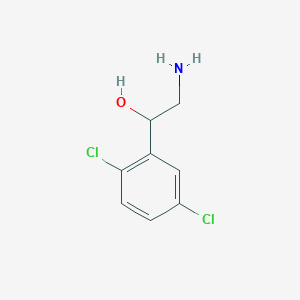
![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)
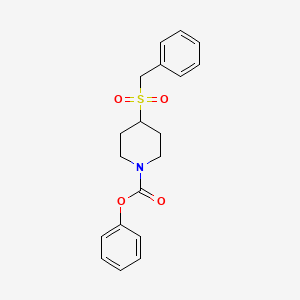
![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)